molecular formula C11H13N3O B1603399 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 915922-82-6

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No. B1603399
M. Wt: 203.24 g/mol
InChI Key: IAKNVFODBBNBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine, also known as 4-Methylphenyloxadiazole or MPO, is an organic compound commonly used in scientific research. It is a heterocyclic aromatic compound, which contains nitrogen and oxygen atoms, and has a molecular weight of 199.21 g/mol. MPO is a white, crystalline solid with a melting point of 122-125°C and a boiling point of 260-262°C. It is soluble in common organic solvents such as methanol, ethanol, and acetone, and is relatively stable in air.

Scientific Research Applications

Antitumor Activity

Research on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, structurally related compounds, has demonstrated promising antitumor activity. These compounds were synthesized to improve lipophilicity and cell wall penetration, showing significant potency against a panel of cell lines with one compound exhibiting a mean IC50 value of 5.66 μM. Such findings indicate the potential of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine derivatives in cancer treatment due to similar structural characteristics and the importance of the 1,2,4-oxadiazole moiety in enhancing biological activity (Maftei et al., 2016).

Anticonvulsant Properties

Another study focused on semicarbazones-based 1,3,4-oxadiazoles, designed to establish a pharmacophoric model for anticonvulsant activity. These compounds showed significant results in various anticonvulsant models, supporting the potential for derivatives of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine in developing new anticonvulsant therapies (Rajak et al., 2010).

Apoptosis Induction for Cancer Therapy

Research into 3-aryl-5-aryl-1,2,4-oxadiazoles, closely related to the target compound, identified them as novel apoptosis inducers with potential as anticancer agents. These compounds showed activity against breast and colorectal cancer cell lines, with structure-activity relationship studies identifying key features for bioactivity. This suggests that similar structural derivatives, including 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine, could be explored for their apoptotic and anticancer potential (Zhang et al., 2005).

Antimicrobial and Antifungal Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. A study on new oxadiazoles derived from phenylpropionohydrazides showed that specific substitutions on the oxadiazole ring enhance antimicrobial activity against strains like S. aureus and P. aeruginosa. This indicates the potential utility of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine in developing antimicrobial agents with targeted activity profiles (Fuloria et al., 2009).

Corrosion Inhibition

In the context of industrial applications, 1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. Research indicates that these compounds can effectively protect metals in corrosive environments, suggesting potential applications of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine derivatives in corrosion protection formulations (Ammal et al., 2018).

properties

IUPAC Name

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)15-14-11/h2-5H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKNVFODBBNBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589720
Record name 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

CAS RN

915922-82-6
Record name 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Reactant of Route 2
Reactant of Route 2
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Reactant of Route 3
Reactant of Route 3
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Reactant of Route 4
Reactant of Route 4
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Reactant of Route 5
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Reactant of Route 6
Reactant of Route 6
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.